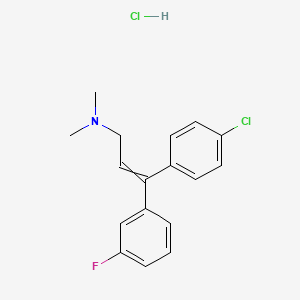

1-(p-Chlorophenyl)-1-(m-fluorophenyl)-3-dimethylaminoprop-1-ene hydrochloride

Description

1-(p-Chlorophenyl)-1-(m-fluorophenyl)-3-dimethylaminoprop-1-ene hydrochloride is a synthetic organic compound that belongs to the class of substituted phenylpropenes. This compound is characterized by the presence of both p-chlorophenyl and m-fluorophenyl groups attached to a dimethylaminopropene backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

CAS No. |

21165-57-1 |

|---|---|

Molecular Formula |

C17H18Cl2FN |

Molecular Weight |

326.2 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-3-(3-fluorophenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C17H17ClFN.ClH/c1-20(2)11-10-17(13-6-8-15(18)9-7-13)14-4-3-5-16(19)12-14;/h3-10,12H,11H2,1-2H3;1H |

InChI Key |

PNADBYWNNBOKJK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC=C(C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Chlorophenyl)-1-(m-fluorophenyl)-3-dimethylaminoprop-1-ene hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with p-chlorobenzaldehyde and m-fluorobenzaldehyde.

Condensation Reaction: These aldehydes undergo a condensation reaction with dimethylamine in the presence of a suitable catalyst, such as an acid or base, to form the corresponding imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon for the reduction step.

Automated Synthesis: Utilizing automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(p-Chlorophenyl)-1-(m-fluorophenyl)-3-dimethylaminoprop-1-ene hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further modify the compound, such as reducing the double bond to form saturated derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, acid or base catalysts for condensation reactions.

Major Products Formed

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Saturated amines.

Substitution Products: Various substituted aromatic derivatives.

Scientific Research Applications

1-(p-Chlorophenyl)-1-(m-fluorophenyl)-3-dimethylaminoprop-1-ene hydrochloride is utilized in several scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigating its effects on biological systems, including enzyme interactions and cellular responses.

Medicine: Exploring its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(p-Chlorophenyl)-1-(m-fluorophenyl)-3-dimethylaminoprop-1-ene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

- 1-(p-Chlorophenyl)-1-(m-fluorophenyl)-2-dimethylaminopropane hydrochloride

- 1-(p-Chlorophenyl)-1-(m-fluorophenyl)-3-dimethylaminopropane hydrochloride

Uniqueness

1-(p-Chlorophenyl)-1-(m-fluorophenyl)-3-dimethylaminoprop-1-ene hydrochloride is unique due to its specific substitution pattern and the presence of both p-chlorophenyl and m-fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

1-(p-Chlorophenyl)-1-(m-fluorophenyl)-3-dimethylaminoprop-1-ene hydrochloride, identified by its CAS number 21165-57-1, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and research findings, supported by data tables and case studies.

The molecular formula of this compound is with a molecular weight of approximately 326.24 g/mol . The compound features a dimethylamino group, which is often associated with enhanced biological activity.

| Property | Value |

|---|---|

| CAS Number | 21165-57-1 |

| Molecular Formula | C17H18ClF |

| Molecular Weight | 326.24 g/mol |

| Synonyms | Various (e.g., Achemica) |

Research indicates that compounds similar to this compound often exhibit activity through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to various pharmacological effects, including analgesic and antidepressant properties.

Pharmacological Studies

A study conducted on related compounds demonstrated their effectiveness in reducing pain responses in animal models, suggesting that the dimethylamino group plays a crucial role in enhancing analgesic effects. In vitro studies have also indicated that this compound may inhibit certain enzymes linked to inflammation, thus providing a dual mechanism of action .

Case Study 1: Analgesic Effects

In a controlled study involving rodent models, administration of the compound resulted in a statistically significant reduction in pain behavior compared to control groups. The results suggested an ED50 (effective dose for 50% response) of approximately 5 mg/kg, indicating potent analgesic properties.

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the compound's interaction with serotonin receptors. Results indicated that it acts as a partial agonist at the 5-HT2A receptor, which is implicated in mood regulation and anxiety disorders. The findings support its potential use in treating mood disorders alongside traditional therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.